molecular formula C10H18N4O B14917798 1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide

Cat. No.: B14917798
M. Wt: 210.28 g/mol
InChI Key: DGKRRYLAURHCTF-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide is a synthetic compound with a complex structure that includes an imidazole ring

Preparation Methods

The synthesis of 1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing groups in the molecule. Common reagents and conditions for these reactions include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide can be compared to other similar compounds such as:

    2-Propanamine, N-methyl-: This compound has a similar amine group but lacks the imidazole ring.

    1-Butanamine, 2-methyl-: Another amine compound with a different carbon chain structure. These comparisons highlight the unique features of this compound, particularly its imidazole ring and carboxamide group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

1-methyl-N-[2-methyl-2-(methylamino)propyl]imidazole-2-carboxamide

InChI

InChI=1S/C10H18N4O/c1-10(2,11-3)7-13-9(15)8-12-5-6-14(8)4/h5-6,11H,7H2,1-4H3,(H,13,15)

InChI Key

DGKRRYLAURHCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NC=CN1C)NC

Origin of Product

United States

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